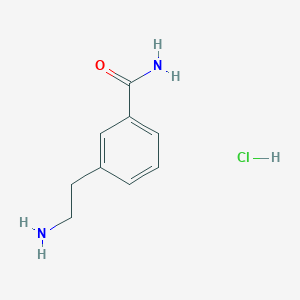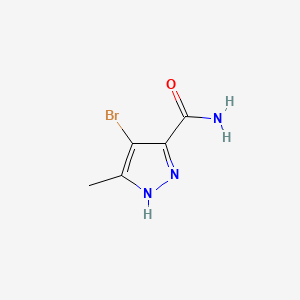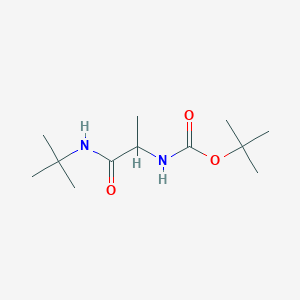![molecular formula C9H15ClN2O2S B1520896 N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1170616-25-7](/img/structure/B1520896.png)
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Übersicht
Beschreibung
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1170616-25-7 . It has a molecular weight of 250.75 .
Molecular Structure Analysis
The IUPAC name for this compound is N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride . The InChI code is 1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Analytical Applications
One significant application of related methanesulfonamide compounds is in analytical chemistry. For example, methanesulfonic acid derivatives have been used in developing a colorimetric assay for lipid peroxidation. These derivatives react under specific conditions to yield a chromophore with intense maximal absorbance, which is applicable in quantifying malondialdehyde (MDA) and 4-hydroxyalkenals as markers of lipid peroxidation in biological samples (Gérard-Monnier et al., 1998).
Biochemical Synthesis
In biochemical synthesis, methanesulfonamide derivatives have been utilized as intermediates. For instance, the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide has been achieved, producing potential chiral intermediates for synthesizing beta-receptor antagonists like d-sotalol (Patel et al., 1993).
Protein Analysis
Methanesulfonic acid containing 3-(2-aminoethyl)indole, akin in functionality to the queried compound, has been employed in protein hydrolysis, providing a method for the precise amino acid composition analysis of proteins and peptides from a single hydrolysate (Simpson et al., 1976).
Chemical Synthesis and Material Science
Sulfomethylation of polyazamacrocycles using methanesulfonate derivatives opens new routes for synthesizing mixed-side-chain macrocyclic chelates, applicable in material science and drug delivery systems. This methodology highlights the versatility of methanesulfonamides in chemical synthesis, providing a pathway to complex molecular architectures (van Westrenen & Sherry, 1992).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[3-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCSEVRAYYFTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NS(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)


![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)



![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)



